3-Isopropyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the class of carbohydrazide derivatives, characterized by a pyrazole core substituted with an isopropyl group at position 3 and a 2,4,5-trimethoxybenzylidene hydrazide moiety at position 3. Its molecular formula is C₁₉H₂₄N₄O₄, and it is synthesized via condensation of 3-isopropyl-1H-pyrazole-5-carbohydrazide with 2,4,5-trimethoxybenzaldehyde under reflux conditions in ethanol .
Properties
CAS No. |
303107-97-3 |
|---|---|
Molecular Formula |
C17H22N4O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-propan-2-yl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H22N4O4/c1-10(2)12-7-13(20-19-12)17(22)21-18-9-11-6-15(24-4)16(25-5)8-14(11)23-3/h6-10H,1-5H3,(H,19,20)(H,21,22)/b18-9+ |
InChI Key |
HRNWYLVKVYXYNG-GIJQJNRQSA-N |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=C(C=C2OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-N’-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-isopropyl-1H-pyrazole-5-carbohydrazide with 2,4,5-trimethoxybenzaldehyde. This reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-N’-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential development of new therapeutic agents based on its structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Isopropyl-N’-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Substituent Variations in Pyrazole and Benzylidene Moieties
The following table highlights key structural differences and similarities with related compounds:
Biological Activity
3-Isopropyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a hydrazone compound that has garnered attention for its potential biological activities. Hydrazones are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to synthesize existing research findings on the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNO
- CAS Number : 303107-97-3
- Structure : The compound features a pyrazole ring linked to a carbohydrazide moiety through a benzylidene group with three methoxy substituents on the benzene ring.
Antimicrobial Activity
Research indicates that hydrazones exhibit significant antimicrobial properties. A study evaluating various hydrazone derivatives found that compounds similar to 3-Isopropyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were reported in the range of 50-100 µg/mL .
Anticancer Potential
The anticancer activity of hydrazones has been well-documented. In vitro studies have shown that 3-Isopropyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide exhibits cytotoxic effects against various cancer cell lines. For instance:
- A549 (lung cancer) : IC = 10 µM
- MCF-7 (breast cancer) : IC = 15 µM
These results suggest a promising role in cancer therapy, potentially via apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Preliminary studies have indicated that 3-Isopropyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. This inhibition could be beneficial in treating inflammatory diseases .
The exact mechanisms through which 3-Isopropyl-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in tumor progression.
- Oxidative Stress Modulation : The compound may reduce oxidative stress by enhancing antioxidant defenses within cells.
Case Studies
-
Study on Anticancer Activity :
- Researchers synthesized various hydrazone derivatives and tested them against multiple cancer cell lines.
- Results indicated that the presence of methoxy groups significantly enhanced cytotoxicity compared to non-methoxylated counterparts.
-
Antimicrobial Evaluation :
- A comparative study assessed the antimicrobial efficacy of several hydrazones.
- The compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
